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Compound of Interest

Compound Name: 5-Phenylpenta-2,4-dienal

Cat. No.: B075885

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
phenylpenta-2,4-dienal, a conjugated aldehyde of interest to researchers in organic synthesis,
materials science, and drug development. The guide presents available and predicted data for
Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS), offering a foundational dataset for compound characterization and further
investigation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 5-phenylpenta-2,4-dienal. It is
important to note that while some of this data is derived from experimental spectra, specific
high-resolution data for this compound is not widely published. Therefore, some values are

estimated based on established principles of spectroscopy and data from analogous
compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: *H NMR Spectroscopic Data (Predicted)
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Proton

Chemical Shift (5,
ppm) (Predicted)

Multiplicity
(Predicted)

Coupling Constant
(J, Hz) (Predicted)

H1 (Aldehyde) 9.5-9.7 Doublet ~7.5

H2 6.2-6.4 Doublet of Doublets ~15.0, ~7.5
H3 70-7.2 Multiplet

H4 6.8-7.0 Multiplet

H5 69-7.1 Doublet ~15.5
Aromatic Protons 72-7.6 Multiplet

Table 2: 13C NMR Spectroscopic Data

While a specific peak list for 5-phenylpenta-2,4-dienal is not readily available in the public

domain, the existence of 13C NMR data is confirmed by spectral databases. The predicted

chemical shifts are based on the analysis of similar conjugated systems.

Carbon Chemical Shift (d, ppm) (Predicted)
C1 (C=0) 193 - 195
Cc2 128 - 130
C3 150 - 152
C4 129 -131
C5 145 - 147
Aromatic C (quaternary) 135 - 137
Aromatic C-H 127 - 131
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Frequencies
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The IR spectrum is characterized by the presence of a conjugated aldehyde and aromatic
functionalities.

Functional Group Absorption Range (cm~?) Intensity

C=0 Stretch (conjugated

1665 - 1685 Strong
aldehyde)
C=C Stretch (alkene) 1600 - 1650 Medium to Strong
C=C Stretch (aromatic) 1450 - 1600 Medium to Weak
C-H Stretch (aldehyde) 2720 - 2820 Medium, often two bands
C-H Stretch (aromatic and _
o 3000 - 3100 Medium
vinylic)
C-H out-of-plane bend
690 - 900 Strong

(aromatic)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

The mass spectrum provides information about the molecular weight and fragmentation pattern
of the molecule.
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Parameter Value
Molecular Formula C11H100
Molecular Weight 158.20 g/mol

Predicted Major Fragments (m/z)

158 [M]* (Molecular lon)

157 [M-H]*

131 [M-CHOJ]* (Loss of formyl radical)
129 [C1oHo]*

103 [CsH]*

77 [CeHs]* (Phenyl cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented. Specific instrument parameters may vary.

NMR Spectroscopy

A sample of 5-phenylpenta-2,4-dienal is dissolved in a deuterated solvent, typically
deuterated chloroform (CDCIs), at a concentration of approximately 5-10 mg/mL. The solution
is transferred to a 5 mm NMR tube. Both *H and 3C NMR spectra are acquired on a high-field
NMR spectrometer (e.g., 400 MHz or higher). For *H NMR, standard acquisition parameters
are used. For 13C NMR, proton decoupling is employed to simplify the spectrum to single lines
for each unique carbon atom. Chemical shifts are referenced to the residual solvent peak or an
internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

For a solid sample, an Attenuated Total Reflectance (ATR) accessory is a common method. A
small amount of the solid 5-phenylpenta-2,4-dienal is placed directly on the ATR crystal, and
pressure is applied to ensure good contact. The IR spectrum is then recorded. Alternatively, a
Nujol mull can be prepared by grinding a small amount of the sample with a drop of Nujol
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(mineral oil) and placing the paste between two salt plates (e.g., NaCl or KBr). The spectrum is
then obtained using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry

Mass spectral data is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-
MS) system. A dilute solution of 5-phenylpenta-2,4-dienal in a volatile organic solvent (e.g.,
dichloromethane or ethyl acetate) is injected into the GC. The compound is separated from any
impurities on the GC column and then introduced into the mass spectrometer. Electron Impact
(El) ionization is a common method, where the sample is bombarded with high-energy
electrons (typically 70 eV) to induce ionization and fragmentation. The resulting ions are then
separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for obtaining and interpreting
spectroscopic data for a chemical compound like 5-phenylpenta-2,4-dienal.
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Caption: Workflow for Spectroscopic Analysis.

» To cite this document: BenchChem. [Spectroscopic Profile of 5-phenylpenta-2,4-dienal: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b075885#spectroscopic-data-of-5-phenylpenta-2-4-
dienal-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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